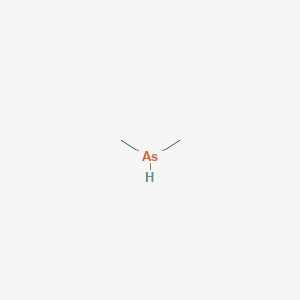

Arsine, dimethyl-

Description

Historical Trajectories in Organoarsenic Compound Research

The story of organoarsenic chemistry, and by extension dimethylarsine, begins in the 18th century. rsc.org In 1760, the French chemist Louis Claude Cadet de Gassicourt heated arsenic oxide with potassium acetate, producing a toxic, foul-smelling, oily red liquid. rsc.orgwikipedia.org This mixture, known as "Cadet's fuming liquid," is now recognized as containing the first synthesized organometallic compounds, primarily cacodyl oxide ([(CH₃)₂As]₂O) and cacodyl (tetramethyldiarsine, [(CH₃)₂As]₂). wikipedia.org The name "cacodyl," derived from the Greek kakodes (evil-smelling), aptly described its most prominent feature. rsc.org

It was not until the 1830s and 1840s that the German chemist Robert Wilhelm Bunsen undertook a dangerous and exhaustive investigation of these compounds. rsc.org His meticulous work, conducted before the invention of fume hoods, led to the determination of the composition of the cacodyl radical ((CH₃)₂As). rsc.orgwikipedia.org This research was fraught with peril; Bunsen suffered from arsenic poisoning and lost sight in one eye due to an explosion. msu.edubritannica.com Bunsen's groundbreaking studies on cacodyl derivatives were a pivotal moment in the development of the radical theory of organic compounds. wikipedia.org

The work on these early organoarsenic compounds also had a profound impact on the development of fundamental chemical theories. Edward Frankland, who worked briefly with Bunsen, was led to the concept of valency by observing the number of organic groups that could attach to metal atoms, a concept born from his synthesis of organometallic compounds. rsc.org

Evolution of Scholarly Focus on Dimethylarsine and Related Organoarsenicals

The academic and industrial focus on dimethylarsine and its relatives has shifted dramatically over the centuries. Following the foundational work of Cadet and Bunsen, the primary interest was in synthesis and the elucidation of their fundamental chemical properties.

In the early 20th century, the focus pivoted towards pharmacology. Paul Ehrlich's pioneering work led to the development of Salvarsan in 1910, an organoarsenic compound that became the first effective treatment for syphilis, heralding the age of chemotherapy. wikipedia.orgnih.gov This "magic bullet" approach spurred further research into the medicinal applications of organoarsenicals. dartmouth.edu Subsequently, various organoarsenic compounds found use as insecticides, herbicides, and fungicides. wikipedia.org

However, growing awareness of the toxicity and environmental impact of these compounds led to a decline in their widespread industrial and agricultural use. usa-journals.com The focus of research then shifted towards toxicology and environmental science. researchgate.net Scientists began investigating the metabolism of arsenic, where dimethylarsine and its oxidized form, dimethylarsinic acid (DMA), are key metabolites of inorganic arsenic in many organisms, including humans. nih.govnih.gov This area of research is crucial for understanding the mechanisms of arsenic-induced carcinogenesis. nih.govnih.gov Studies have shown that trivalent methylated arsenicals like dimethylarsinous acid (the precursor to dimethylarsine) can be more toxic and genotoxic than inorganic arsenic. oncotarget.com

In recent decades, research has been reinvigorated by the discovery of new applications for organoarsenic compounds in materials science and organic synthesis, moving beyond their historical roles. researchgate.net

Foundational Significance in Advanced Chemical Sciences

Despite its toxic nature, dimethylarsine and the dimethylarsinyl moiety ((CH₃)₂As-) have foundational significance in several areas of advanced chemical sciences.

Coordination Chemistry: Dimethylarsine and other organoarsines serve as important ligands in coordination chemistry. libretexts.org A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. wikipedia.org The arsenic atom in dimethylarsine has a lone pair of electrons that it can donate to a metal center, acting as a Lewis base. libretexts.org The electronic and steric properties of arsine ligands can be tuned by changing the organic substituents, which in turn influences the properties of the resulting metal complex. These complexes are studied for their unique electronic structures, magnetic properties, and potential applications in catalysis. researchgate.net For example, triphenylarsine (B46628), a related compound, is used as a ligand in palladium-catalyzed cross-coupling reactions, a vital tool in organic synthesis. usa-journals.com

Materials Science and Semiconductor Manufacturing: Perhaps the most significant modern application of dimethylarsine and related compounds is in the manufacturing of compound semiconductors. Metal-Organic Chemical Vapour Deposition (MOCVD) is a critical technique for producing the complex, multi-layered crystalline structures required for optoelectronic devices like LEDs and laser diodes. wikipedia.orghoriba.com In MOCVD, ultrapure gases, including metalorganic precursors and hydrides, are introduced into a reactor where they decompose on a heated substrate to form a thin film. wikipedia.orgnih.gov Organoarsines, including trimethylarsine (B50810) and sometimes dimethylarsine, are used as less hazardous alternatives to the highly toxic arsine gas (AsH₃) to provide the arsenic for III-V semiconductors such as Gallium Arsenide (GaAs) and Aluminum Gallium Arsenide (AlGaAs). atomfair.com The precise control over the deposition process afforded by MOCVD is essential for fabricating high-performance electronic and photonic devices. tnsc-innovation.com

Toxicology and Biochemistry: The study of dimethylarsine is central to understanding the toxicology of arsenic. As a key metabolite, its formation and subsequent reactions within biological systems are of intense interest. nih.gov Research suggests that dimethylarsine can be converted into highly reactive radical species, such as the dimethylarsine radical ((CH₃)₂As•) and the dimethylarsine peroxy radical ((CH₃)₂AsOO•), which can cause DNA damage and may be involved in the carcinogenic action of arsenic. nih.govacs.org

Mentioned Compounds

Structure

2D Structure

Properties

IUPAC Name |

dimethylarsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7As/c1-3-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNBMOGARBJBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[AsH]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870647 | |

| Record name | Dimethylarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-57-7 | |

| Record name | Dimethylarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Dimethylarsine and Its Precursors/derivatives

Advanced Chemical Synthesis Approaches

Several advanced strategies have been developed for the preparation of dimethylarsine, utilizing both reductive methods and organometallic chemistry.

A primary route to dimethylarsine involves the reduction of dimethylarsinic acid (cacodylic acid, DMAA). This pentavalent arsenic compound is readily available and can be reduced to the trivalent arsine.

Sodium Borohydride (B1222165) Reduction: A widely employed method utilizes sodium borohydride (NaBH₄) as the reducing agent in an acidic medium, typically hydrochloric acid (HCl), to maintain a pH below 3. This condition is crucial to prevent borane (B79455) decomposition. Optimal yields are generally achieved with a 4:1 molar ratio of NaBH₄ to DMAA. The reaction is best conducted at low temperatures, between 0–5°C, to minimize the volatilization losses of the highly volatile dimethylarsine. Yields reported for this method are often in the range of 89–90%. cdnsciencepub.com

Zinc Reduction: Alternatively, dimethylarsinic acid can be reduced using zinc metal in the presence of hydrochloric acid. wikipedia.org

Biologically Mediated Reduction: In biological systems, dimethylarsinous acid can be converted to dimethylarsine through the action of biological hydride donors such as NADH and NADPH. acs.org

Table 1: Reductive Synthesis of Dimethylarsine from Dimethylarsinic Acid

| Reducing Agent | Acidic Medium | Temperature (°C) | Typical Yield (%) | Key Conditions/Notes | References |

| NaBH₄ | HCl (pH < 3) | 0–5 | 89–90 | 4:1 NaBH₄:DMAA molar ratio; reaction time ~6h | cdnsciencepub.com |

| Zn | HCl | N/A | N/A | N/A | wikipedia.org |

| Biological Hydride Donors (NADH/NADPH) | N/A | N/A | N/A (in vivo) | For conversion of dimethylarsinous acid | acs.org |

Organometallic reagents, particularly Grignard reagents and organolithium compounds, are instrumental in forming carbon-arsenic bonds, leading to precursors that can be subsequently converted to dimethylarsine. These methods typically involve the reaction of organometallic nucleophiles with arsenic(III) halides, such as arsenic trichloride (B1173362) (AsCl₃).

Alkylation of Arsenic Halides: Arsenic trichloride can be reacted with methyl Grignard reagents (CH₃MgX) or methyllithium (B1224462) (CH₃Li) to sequentially form methylarsenic dichloride (CH₃AsCl₂), dimethylarsenic chloride ((CH₃)₂AsCl), and trimethylarsine (B50810) ((CH₃)₃As). The dimethylarsenic chloride intermediate can then be reduced using hydride reducing agents to yield dimethylarsine. wikipedia.orglibretexts.org

Stepwise Substitution: Arsenic(III) halides can undergo stepwise substitution with organometallic reagents. For instance, reactions with organolithium compounds like phenyllithium (B1222949) (PhLi) can yield substituted arsines, such as dimethyl(phenyl)arsine (Me₂AsPh) from Me₂AsBr. libretexts.org While these reactions may not directly produce dimethylarsine, they demonstrate the principle of C-As bond formation using organometallic chemistry for creating arsenic-containing precursors. thieme-connect.denih.gov

Arsenic Triiodide: Arsenic triiodide (AsI₃), noted for its lower toxicity and higher stability compared to AsCl₃, can also be employed in diversity-oriented Grignard reactions to synthesize homologous series of trialkyl arsines. scielo.brscielo.br

Table 2: Organometallic Synthesis Pathways for Dimethylarsine Precursors

| Arsenic Precursor | Organometallic Reagent | Product Type(s) | Reaction Type | Notes | References |

| AsCl₃ | CH₃MgX / CH₃Li | CH₃AsCl₂, (CH₃)₂AsCl, (CH₃)₃As | Alkylation/Substitution | Reduction of (CH₃)₂AsCl yields (CH₃)₂AsH | wikipedia.orglibretexts.org |

| AsI₃ | RMgX | R₃As | Alkylation/Substitution | Used for homologous series of trialkyl arsines | scielo.brscielo.br |

| Me₂AsBr | PhLi | Me₂AsPh | Substitution | Example of disubstituted product formation | libretexts.org |

Beyond direct synthesis, the preparation of functionalized organoarsenic precursors offers alternative routes to complex arsenic compounds, including those that can be transformed into dimethylarsine or related structures.

β-Oxovinylarsines: These compounds are recognized as stable, highly functionalized, bench-top arsenic precursors. Their organic Michael acceptor backbone allows for facile conjugate addition reactions, and they exhibit reactivity towards nucleophiles, electrophiles, and transition metals. Their stability and controlled reactivity make them advantageous over more volatile or toxic traditional arsenic precursors. figshare.comacs.orgntu.edu.sg

Cyclooligoarsines: These serve as crucial nonvolatile intermediates in Nonvolatile Intermediate Transformation (NIT) methods. Prepared from inorganic precursors, they enable the safe synthesis of functional organoarsenic compounds. nih.gov

Polyarsines: While not directly leading to dimethylarsine, the synthesis of polyarsine structures is an area of research, contributing to the broader field of organoarsenic chemistry. dtic.milpublish.csiro.audntb.gov.ua

Table 3: Functionalized Arsine Precursors

| Precursor Type | Key Features | Application/Role in Synthesis | References |

| β-Oxovinylarsines | Stable, highly functionalized, bench-top, reactive to various reagents | Safer alternative to volatile/toxic precursors; used in conjugate addition reactions | figshare.comacs.orgntu.edu.sg |

| Cyclooligoarsines | Nonvolatile intermediates | Enable safe access to functional organoarsenic compounds via NIT methods | nih.gov |

| Organoarsenic Homocycles | Can be in-situ iodinated to form arsenic diiodides | Facilitate As-C bond formation for synthesizing specific organoarsenic structures | oup.com |

Mechanistic Investigations of Reaction Pathways in Dimethylarsine Formation

Understanding the mechanisms behind dimethylarsine synthesis is critical for optimizing reaction conditions and improving efficiency.

Nucleophilic Addition: The addition of dimethylarsine to unsaturated compounds like hexafluorobutyne-2 follows second-order kinetics and is believed to proceed via a nucleophilic attack mechanism, possibly involving intramolecular proton transfer. cdnsciencepub.com

Reduction Mechanisms: The reduction of dimethylarsinic acid to dimethylarsine by hydride donors (e.g., NaBH₄) involves the arsenic(V) center being reduced to arsenic(III), followed by the addition of hydride ions. Biological systems may utilize coenzymes like NADH and NADPH as hydride sources to convert dimethylarsinous acid to dimethylarsine. acs.orgnih.gov

Biomethylation Pathways: In biological contexts, the methylation of inorganic arsenic to form methylarsines, including dimethylarsine, is often coupled with the methane (B114726) biosynthetic pathway. This process typically involves the reduction of arsenate to arsenite, followed by methylation. nih.gov

Principles of Green Chemistry in Arsine Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of organoarsenic compounds to mitigate hazards and enhance sustainability.

Safer Precursors and Reagents: The development of stable, less volatile, and less toxic precursors, such as β-oxovinylarsines, addresses the inherent risks associated with traditional arsenic synthons. figshare.comacs.orgntu.edu.sg Arsenic triiodide (AsI₃) is also favored over arsenic trichloride (AsCl₃) due to its lower toxicity and reduced volatility. scielo.br

Process Optimization: Methods that minimize waste generation, reduce energy consumption, and utilize safer solvents are paramount. Solvent-less techniques or the use of environmentally benign solvents like water or ionic liquids are preferred. royalsocietypublishing.org

Atom Economy: Designing synthetic routes with high atom economy, where most atoms of the reactants are incorporated into the final product, is a key green chemistry objective. royalsocietypublishing.org

Nonvolatile Intermediate Transformation (NIT): This approach utilizes nonvolatile intermediates to safely handle and transform arsenic compounds, thereby reducing exposure risks. nih.gov

The application of these principles aims to create more sustainable and safer pathways for accessing dimethylarsine and its derivatives, aligning with the broader goals of environmentally benign chemical synthesis.

Coordination Chemistry and Ligand Applications of Dimethylarsine Derivatives

Complexation with Transition Metals

The interaction of dimethylarsine derivatives with transition metals has been a fertile ground for research, leading to the synthesis of complexes with unique structural and electronic properties. The nature of the organoarsenic ligand dictates the coordination geometry and stability of the resulting metal complex.

Monodentate and Polydentate Ligand Systems (e.g., Bis(dimethylarsino)benzene as a chelating ligand)

Organoarsenic compounds can function as ligands in metal complexes through either single or multiple coordination sites. Monodentate ligands, such as trimethylarsine (B50810) and triphenylarsine (B46628), bind to a metal center via a single arsenic donor atom. wikipedia.orgchemeurope.com In contrast, polydentate ligands can form multiple bonds with a single metal ion, a process known as chelation.

A prominent example of a polydentate organoarsenic ligand is 1,2-bis(dimethylarsino)benzene (B76301), commonly abbreviated as "diars". wikipedia.org This molecule features two dimethylarsino (B13797298) groups attached to adjacent carbon atoms on a benzene (B151609) ring, allowing it to act as a bidentate chelating ligand. wikipedia.orgchemeurope.com The formation of a chelate ring with the metal center generally imparts greater stability to the complex compared to complexes with analogous monodentate ligands. First described in 1939, diars was popularized by R. S. Nyholm for its remarkable ability to stabilize transition metals in uncommon oxidation states and coordination numbers, such as in the eight-coordinate complex TiCl₄(diars)₂. wikipedia.orgchemeurope.com The work on diars was a precursor to the development of widely used chelating diphosphine ligands, like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which are now central to homogeneous catalysis. chemeurope.com

Table 1: Comparison of Monodentate and Polydentate Arsine Ligands

| Ligand Type | Example Ligand | Binding Mode | Key Characteristics |

|---|---|---|---|

| Monodentate | Triphenylarsine | Binds through a single As atom | Cannot form chelate rings; phenyl groups are electron-withdrawing, reducing arsenic's basicity. |

| Polydentate (Bidentate) | 1,2-Bis(dimethylarsino)benzene (diars) | Binds through two As atoms | Forms stable chelate complexes; stabilizes unusual metal oxidation states and coordination numbers. wikipedia.orgchemeurope.com |

Advanced Structural Elucidation of Metal-Arsine Complexes

Determining the precise three-dimensional arrangement of atoms in metal-arsine complexes is crucial for understanding their reactivity. X-ray crystallography is a primary and powerful technique for the unambiguous determination of molecular structures in the solid state. This method has been essential in correcting initial structural assumptions and revealing intricate coordination details. For example, a nickel complex initially thought to be a simple diamagnetic octahedral species, [Ni(diars)₂]²⁺, was later shown by X-ray crystallography to be a five-coordinate complex, Ni(triars)(diars)₂, where 'triars' is a tridentate ligand formed from the elimination of trimethylarsine. wikipedia.org

In addition to diffraction methods, spectroscopic techniques provide valuable structural information, particularly for complexes in solution. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including methods enhanced by para-hydrogen induced polarization, can be used to probe the structure and dynamics of metal hydride complexes containing arsine ligands. psu.edu Infrared (IR) spectroscopy is another tool employed to study the bonding within these complexes, such as in metal nitrosyl complexes containing diars. acs.org

Electronic and Steric Influences in Coordination Geometries

The geometry and stability of metal-arsine complexes are governed by a delicate balance of electronic and steric effects imparted by the ligand. rsc.org

Steric Effects: The size of the ligand influences the coordination number and geometry around the metal center. The diars ligand is considered relatively compact, which, combined with the characteristically long arsenic-metal (As-M) bond lengths, helps to minimize steric crowding. chemeurope.com This feature allows for the formation of complexes with high coordination numbers. chemeurope.com In contrast, ligands with bulkier substituents, such as the phenyl groups in 1,2-bis(diphenylphosphino)benzene, introduce greater steric hindrance, which can limit the formation of high-coordination complexes compared to the less hindered dimethylarsino variant.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the arsenic atom modulates the electronic properties of the metal center. The dimethylarsino groups in diars are generally considered electron-donating, which can increase the electron density on the coordinated metal. This electronic enrichment can, for instance, enhance the rate of oxidative addition reactions in catalytic cycles. Conversely, the phenyl groups in triphenylarsine exert an electron-withdrawing effect, which reduces the basicity (electron-donating ability) of the arsenic atom. These electronic modifications can influence the redox potentials of the metal complexes and their reactivity. acs.org

Role in Catalysis and Catalytic Processes

Organoarsenic ligands, derived from dimethylarsine, have found applications in catalysis, influencing both homogeneous and heterogeneous systems.

Homogeneous Catalysis Utilizing Organoarsenic Ligands

In homogeneous catalysis, where the catalyst and reactants are in the same phase, organoarsenic ligands like diars have been used to stabilize transition metal catalysts. These ligands play a crucial role in catalytic processes such as cross-coupling and oxidative addition reactions. The stability conferred by the chelating diars ligand can enhance the lifetime and efficiency of the catalyst. Although their use has been somewhat superseded by chelating diphosphine ligands, the foundational work with diars and other organoarsenic compounds was critical in demonstrating the principles of chelate stabilization in catalysis. wikipedia.orgchemeurope.com

Table 2: Examples of Transition Metal Complexes with diars

| Complex | Metal Oxidation State | Coordination Number | Significance |

|---|---|---|---|

| TiCl₄(diars)₂ | +4 | 8 | Example of stabilizing a high oxidation state and high coordination number. chemeurope.com |

| Ni(triars)(diars)₂ | +2 | 5 | Demonstrates complex structural rearrangement and the utility of X-ray crystallography for accurate elucidation. wikipedia.org |

| trans-[Re(diars)₂Cl₂]⁺ | +3 | 6 | Studied for its electrochemical properties, showing a reversible one-electron reduction. acs.org |

| Co(diars)₃₃ | +3 | 6 | Structure confirmed by X-ray crystallography and studied using Cobalt-59 NMR. acs.org |

Heterogeneous Catalysis Incorporating Arsenic Species

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. While dimethylarsine derivatives are not typically incorporated as primary ligands in the design of solid catalysts, arsenic species can significantly interact with heterogeneous catalyst surfaces. For instance, arsine (AsH₃) is known to act as a poison or inhibitor in certain polymerization reactions that use heterogeneous Ziegler-Natta catalysts. mdpi.com Arsine, acting as a soft Lewis base, can bind strongly to the transition metal active sites (e.g., titanium or zirconium) on the magnesium chloride support. mdpi.com This interaction deactivates the catalyst, reducing its productivity even at parts-per-million concentrations. mdpi.com This demonstrates that while not a designed component, arsenic species can play a significant, albeit often detrimental, role in heterogeneous catalytic processes by modifying the active sites of the catalyst.

Mechanistic Studies of Catalytic Cycles Involving Arsine Ligands

The efficacy of a catalytic process is fundamentally governed by the intricate series of steps that constitute its catalytic cycle. For transition metal catalysts, the ligands coordinated to the metal center play a dispositive role in modulating reactivity and selectivity. catalysis.blog Mechanistic studies are therefore crucial for understanding how ligands, such as dimethylarsine and its derivatives, influence the elementary steps of a catalytic reaction, including oxidative addition, reductive elimination, and migratory insertion. escholarship.orgscribd.com Such investigations provide insights into the electronic and steric effects of the ligand, which can be leveraged for the rational design of more efficient and selective catalysts. numberanalytics.com

A central theme in many catalytic processes, including cross-coupling reactions, is the sequence of oxidative addition and reductive elimination at the metal center. wikipedia.orgnih.gov Oxidative addition involves the addition of a substrate to the metal center, leading to an increase in the metal's oxidation state and coordination number. wikipedia.orglibretexts.org This step is often followed by one or more intermediate steps, such as transmetalation or insertion, and culminates in reductive elimination, where a new bond is formed, and the product is released, regenerating the catalyst for the next cycle. ksu.edu.salibretexts.org The electronic properties and steric bulk of the supporting ligands can significantly influence the rates and feasibility of these fundamental steps. catalysis.blognumberanalytics.com

Arsine ligands, including derivatives of dimethylarsine, have demonstrated unique potential in various catalytic reactions, sometimes exhibiting superior activity or selectivity compared to their more common phosphine (B1218219) counterparts. conicet.gov.ar Although arsines are generally considered poorer σ-donors than analogous phosphines, this electronic difference can be advantageous in certain catalytic transformations. conicet.gov.ar

Case Study: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are powerful tools in synthetic chemistry, and the mechanism is a well-established cycle of oxidative addition, transmetalation, and reductive elimination. conicet.gov.ar While phosphine ligands are ubiquitous in these reactions, studies have shown that arsine ligands can be highly effective. For instance, triphenylarsine has been successfully employed in Stille, Suzuki-Miyaura, and Heck couplings. conicet.gov.ar

Mechanistic investigations into the Stille cross-coupling for C-As bond formation using a palladium catalyst have been explored through Density Functional Theory (DFT). conicet.gov.ar These computational studies confirmed that the reaction proceeds through the classic three-step mechanism:

Oxidative Addition : The aryl halide (Ar-X) adds to the Pd(0) complex.

Transmetalation : The aryl group is transferred from the organotin reagent to the palladium center.

Reductive Elimination : The two organic groups couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. conicet.gov.ar

The electronic nature of the arsine ligand influences each of these steps. For example, in the Heck coupling of aryl halides with alkenes, the catalytic activity of palladium complexes bearing various biphenylarsine ligands was evaluated. The structure of the ligand was found to have a significant impact on the conversion of the substrate. conicet.gov.ar

| Ligand | Catalyst System | Reaction | Substrate | Product Yield (%) | Source |

| Biphenyl-based Arsine Ligands (L1-L9) | Pd(OAc)₂ / Ligand | Heck Coupling | Aryl Halide + Alkene | Variable | conicet.gov.ar |

| Triphenylarsine (Ph₃As) | Palladium Catalyst | Stille Coupling | Aryl Halide + Organostannane | - | conicet.gov.ar |

| Triphenylarsine (Ph₃As) | Palladium Catalyst | Suzuki-Miyaura Coupling | Aryl Halide + Organoboron | - | conicet.gov.ar |

Table 1: Application of Arsine Ligands in Palladium-Catalyzed Reactions. Note: Specific yield percentages for each ligand (L1-L9) were not detailed in the source but were noted as having a significant impact on substrate conversion.

Case Study: Palladium/Arsenic Co-catalyzed Nitrile Hydration

An unconventional catalytic cycle involving both palladium and an arsenic species has been described for the hydration of nitriles to amides under exceptionally mild conditions (neutral pH, 60°C). nih.gov This process highlights a cooperative mechanism where both metals are essential for catalytic activity; the reaction does not proceed with only palladium chloride or arsenic trioxide alone. nih.gov

The proposed mechanism is initiated by the reaction of palladium chloride with the nitrile substrate to form a bis(nitrile)dichloropalladium(II) complex. Arsenic trioxide reacts with water to form arsenous acid, which then acts as a ligand, coordinating to the palladium center. nih.gov This brings the nitrile and the arsenous acid into close proximity within the palladium coordination sphere, facilitating the nucleophilic attack and subsequent hydration to the amide. nih.gov

The proposed catalytic cycle is depicted as follows:

Ligand Coordination : Arsenous acid coordinates to the bis(nitrile)dichloropalladium(II) complex. nih.gov

Intramolecular Attack : A water molecule, activated by the arsenic center, attacks the coordinated nitrile.

Product Formation : The hydrated nitrile (amide) is formed.

Catalyst Regeneration : The amide product is released, regenerating the active catalytic species for the subsequent cycle.

This dual-catalyst system demonstrates the versatility of arsenic compounds in catalysis beyond their role as simple spectator ligands, actively participating in the reaction mechanism. nih.gov

Influence of Ligand Properties on Mechanism

The steric and electronic properties of arsine ligands are critical determinants of their behavior in catalytic cycles. numberanalytics.comnih.gov Bidentate arsine ligands like o-phenylenebis(dimethylarsine) (diars) can stabilize transition metal complexes in various oxidation states, a crucial feature for catalytic cycles that involve changes in the metal's oxidation state, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles. nih.govdspaces.orgwikipedia.org The relatively compact nature and long arsenic-metal bonds of diars allow for the formation of complexes with high coordination numbers, which can influence the accessibility of substrates to the metal center. wikipedia.org

Environmental Biogeochemistry and Geochemical Fate of Dimethylarsine

Speciation and Transformation Dynamics in Environmental Compartments

The fate of dimethylarsine in the environment is governed by its chemical speciation and the transformation processes it undergoes in different environmental matrices like water, air, and geological materials.

Aqueous and Gaseous Phase Transformations of Arsenic Species

In aqueous environments, arsenic species, including methylated forms like dimethylarsine, are subject to various chemical and biological transformations. While inorganic arsenic species (arsenite and arsenate) are the most prevalent, microbial methylation can lead to the formation of monomethylarsonic acid (MMA), dimethylarsinic acid (DMAA), and subsequently, volatile methylarsines such as dimethylarsine ((CH₃)₂AsH) and trimethylarsine (B50810) ((CH₃)₃As) ethz.chepa.gov. Under anaerobic conditions, these volatile arsines can be formed from both inorganic arsenic and methylated arsenic compounds ethz.ch. The transformation pathways are complex and influenced by factors such as pH, redox potential, and the presence of specific microorganisms researchgate.netresearchgate.net. In the gaseous phase, volatile arsines can undergo oxidation. For instance, trimethylarsine gas is spontaneously flammable in air and can oxidize nmsu.edu. The atmospheric stability of arsines varies, with dimethylarsine having an atmospheric half-life of approximately 2 days at 20°C researchgate.net.

Adsorption, Desorption, and Mobility Processes in Geomatrices

The mobility of arsenic species, including dimethylarsine precursors and degradation products, is significantly influenced by their interaction with geological matrices such as soils and sediments. Arsenic adsorption is generally correlated with the presence of clay, aluminum and iron oxides, organic carbon, and inorganic carbon in soils researchgate.netusda.gov. Arsenic's oxidation state plays a critical role in its adsorption behavior, with both As(V) and As(III) adsorbing onto soil surfaces, although often to different extents usda.gov. While direct data on dimethylarsine adsorption is limited, its precursors and breakdown products, like dimethylarsinic acid, can adsorb to soil particles usda.gov. The presence of natural organic matter (NOM) in soil can also strongly influence arsenic's solubility, mobility, and speciation polimi.it. Under reducing conditions, arsenic can be released from solid phases, leading to mobile soluble forms that can leach into groundwater cdc.gov.

Volatilization Mechanisms of Methylated Arsines from Environmental Sources

Volatilization is a key process by which methylated arsenic compounds, including dimethylarsine, are transferred from terrestrial and aquatic environments to the atmosphere. This process is primarily mediated by microorganisms that methylate arsenic species. Bacteria, such as Escherichia coli and various soil-dwelling microbes, are known to produce volatile arsenic compounds like dimethylarsine and trimethylarsine researchgate.net. This microbial methylation leading to volatilization is considered an important part of the arsenic biogeochemical cycle nih.gov. Volatilization of methylarsine (B12644256) species from soil is often enhanced under anaerobic conditions acs.org. Natural sources of arsenic volatilization include microbial activity, volcanic activities, and wind-blown soil particles researchgate.net. The rate of volatilization is dependent on factors such as nutrient levels and microbial growth capes.gov.br.

Microbial and Enzymatic Biotransformations of Arsenic Compounds

Microorganisms are central players in the biogeochemical cycling of arsenic, facilitating its transformation through various metabolic pathways.

Biomethylation Pathways and Products in Natural Systems

Biomethylation is a significant microbial process that converts inorganic arsenic into organic forms, including volatile methylarsines like dimethylarsine. This process is carried out by arsenic methyltransferase enzymes (e.g., ArsM) found in bacteria, fungi, and archaea nih.govmdpi.comnih.gov. The Challenger pathway, a historically proposed mechanism, involves the reduction of pentavalent arsenic to trivalent arsenic, followed by sequential methylation using S-adenosylmethionine (SAM) as the methyl group donor nih.govacs.org. This pathway can lead to the formation of monomethylarsonic acid (MMA), dimethylarsinic acid (DMAA), and eventually volatile monomethylarsine, dimethylarsine, and trimethylarsine ethz.chmdpi.comnih.gov. Fungi like Aspergillus, Trichoderma, and Penicillium, as well as bacteria, are known to be involved in arsenic biomethylation mdpi.com.

Demethylation, Oxidation, and Reduction Processes Facilitated by Microorganisms

Microorganisms also mediate the demethylation, oxidation, and reduction of arsenic compounds, including methylated species. Demethylation is the process by which methyl groups are removed from organoarsenic compounds, often leading to the formation of less methylated or inorganic arsenic species clu-in.orgresearchgate.net. For example, dimethylarsinic acid (DMAA) can be demethylated to monomethylarsonic acid (MMAA), which can then be further demethylated to inorganic arsenic clu-in.org. This demethylation process can occur under both aerobic and anaerobic conditions researchgate.net. Some bacteria can reduce pentavalent dimethylarsinate (B1200466) (DMAs(V)) to trivalent dimethylarsinate (DMAs(III)) before demethylation nih.gov. Microbes can also oxidize As(III) to As(V) or reduce As(V) to As(III) as part of their metabolic processes, influencing the speciation and mobility of arsenic researchgate.netmdpi.com. For instance, Burkholderia species can reduce MMA(V) to MMA(III), and Streptomyces species can demethylate MMA(III) to As(III) nih.gov.

Ecological Significance and Microbial Community Interactions in Arsenic Cycling

Microorganisms are central players in the biogeochemical cycling of arsenic, mediating transformations that significantly influence its speciation, mobility, and toxicity. Dimethylarsine is primarily formed through the microbial methylation of inorganic arsenic species, such as arsenate (As(V)) and arsenite (As(III)) researchgate.netmdpi.comacs.orgresearchgate.net. This process typically involves the sequential methylation of arsenite to methylarsonic acid (MMAA) and then to dimethylarsinic acid (DMAA) researchgate.netacs.orgresearchgate.net. Under anaerobic conditions, DMAA can be further reduced to dimethylarsinous acid, which can then be converted to volatile dimethylarsine (DMA) researchgate.netresearchgate.netgeoscienceworld.org.

Bacteria, particularly methanogenic bacteria, and fungi are known to carry out these methylation and reduction processes researchgate.netmdpi.comresearchgate.net. Methylation is often considered a detoxification mechanism for microorganisms, as volatile methylarsines can be released into the atmosphere, thus removing arsenic from aquatic or soil environments mdpi.comphyschemres.orgscholaris.ca. However, this volatilization is generally considered a low-rate process scholaris.ca. Conversely, some microbial communities can also demethylate organoarsenic compounds back into inorganic arsenic species, influencing arsenic's bioavailability and toxicity nih.gov. The balance between methylation and demethylation reactions, mediated by diverse microbial communities, directly dictates the environmental fate and ecological impact of arsenic compounds, including dimethylarsine acs.orgnih.gov.

Table 1: Microbial Transformations Leading to Dimethylarsine Formation

| Process | Precursor Species | Microbial Agent (Examples) | Product Species | Significance |

| Methylation | Arsenite (As(III)) | Bacteria, Fungi | Methylarsonic Acid (MMAA) | Initial step in organoarsenic formation; detoxification/bioavailability change |

| Methylarsonic Acid (MMAA) | Bacteria, Fungi | Dimethylarsinic Acid (DMAA) | Further methylation; precursor to volatile forms | |

| Reduction & Methylation | Dimethylarsinic Acid (DMAA) | Anaerobic Bacteria | Dimethylarsinous Acid (DMA(III)) | Intermediate step towards volatile dimethylarsine |

| Dimethylarsinous Acid (DMA(III)) | Anaerobic Bacteria | Dimethylarsine (DMA) | Volatile organoarsenic compound; potential atmospheric loss/detoxification |

Predictive Modeling of Environmental Transport and Fate

Understanding and predicting the movement and transformation of arsenic species, including dimethylarsine, in the environment requires sophisticated modeling approaches. These models integrate various physical, chemical, and biological processes to simulate arsenic's behavior in different environmental compartments.

Mathematical Models for Arsenic Species Mobility in Water Systems

Mathematical models are essential tools for simulating the transport and fate of arsenic species in aquatic systems. Common approaches include:

Advection-Dispersion Models: These models simulate the physical transport of arsenic species through water bodies, considering advection (bulk flow) and dispersion (spreading due to molecular diffusion and mechanical mixing) mdpi.combas.bgwitpress.com. They often incorporate simplified reaction terms to account for processes like sorption or first-order decay.

Reactive Transport Models: These more complex models couple transport processes with chemical and biological reactions. They can simulate the dynamic interplay between arsenic speciation, sorption to solid phases (e.g., sediments, mineral oxides), redox transformations (e.g., As(III)/As(V) interconversion), and microbial methylation/demethylation geoscienceworld.orgnih.govnih.govnih.govgeoscienceworld.org. Software such as PHREEQC, HYDRUS-1D, and EPANET-MSX are often used to implement these models nih.govnih.govmdpi.comfrontiersin.orgxdd-llc.comoregonstate.edu.

Speciation Models: These models, often equilibrium-based or kinetic, focus on predicting the distribution of different arsenic species (including inorganic and organic forms) as a function of environmental parameters like pH and redox potential geoscienceworld.orggeoscienceworld.orgoregonstate.edunmt.edu.

These models aim to predict how arsenic species, including dimethylarsine, will move through groundwater and surface water systems, and how their concentrations and forms will change over time due to various environmental interactions.

Table 2: Common Modeling Approaches for Arsenic Transport and Fate

| Model Type | Key Processes Simulated | Applications |

| Advection-Dispersion | Advection, Dispersion | Simulating physical transport of arsenic in water bodies; often coupled with simplified reactions. |

| Reactive Transport | Advection, Dispersion, Sorption, Redox Reactions, Biogeochemical Transformations (e.g., methylation) | Predicting arsenic speciation, mobility, and transformation in complex groundwater and surface water systems. |

| Speciation Models | Thermodynamic Equilibrium, Kinetics, pH/Redox dependent speciation | Determining the distribution of arsenic species under specific environmental conditions. |

| Hydrological Models | Water flow, Runoff, Evapotranspiration, Recharge, Groundwater-Surface Water Interaction | Simulating water movement, which dictates contact time and transport pathways for arsenic species. |

Geochemical and Hydrological Controls on Dimethylarsine Fate

The fate and mobility of dimethylarsine in the environment are governed by a complex interplay of geochemical and hydrological factors.

Geochemical Controls:

pH: pH significantly influences the speciation and sorption behavior of arsenic compounds. While dimethylarsinic acid (DMAA) is typically more prevalent, changes in pH can affect the protonation states of arsenic species, influencing their interaction with mineral surfaces and their potential transformation into other forms, including dimethylarsine researchgate.netgeoscienceworld.orggeoscienceworld.orgtuni.fi.

Redox Potential (Eh): Redox conditions are critical for arsenic transformations. Under reducing conditions, As(III) species, including dimethylarsinous acid (a precursor to dimethylarsine), are favored and are generally more mobile and toxic than As(V) species researchgate.netgeoscienceworld.orggeoscienceworld.orgdokumen.pub. Changes in redox potential can drive the reduction of DMAA to DMA(III) and subsequently to volatile dimethylarsine researchgate.netresearchgate.netgeoscienceworld.org.

Sorption: Arsenic species, including organoarsenicals, can sorb to mineral surfaces, particularly iron and aluminum oxides, and organic matter in soils and sediments mdpi.comscholaris.cageoscienceworld.orgnmt.edudokumen.pubescholarship.org. Sorption behavior is species-specific and depends on the properties of the solid phase and solution chemistry, influencing arsenic's mobility and availability for transformation.

Competitive Ions: The presence of other ions, such as phosphate (B84403) and chloride, can affect arsenic sorption due to similarities in charge and chemical behavior, potentially altering arsenic's mobility and fate scholaris.cageoscienceworld.org.

Hydrological Controls:

Water Flow and Residence Time: Hydrological processes such as groundwater flow, surface water runoff, and infiltration determine the transport pathways and residence times of arsenic species mdpi.combas.bgnih.govmdpi.comdergipark.org.triaea.org. Longer residence times in specific hydrological environments (e.g., aquifers, sediments) can allow for more extensive microbial activity and chemical transformations, including the formation and potential volatilization of dimethylarsine.

Sediment-Water Interactions: Sediments act as both sinks and sources for arsenic. Hydrological conditions, such as flow rates and sediment resuspension, influence the release and sequestration of arsenic species from sediments into the water column mdpi.comscholaris.canmt.eduthescipub.comdiva-portal.org.

Preferential Flow: In soils with well-developed macropore structures, preferential flow can lead to the rapid transport of dissolved arsenic species, including potentially dimethylarsine, to deeper soil layers or groundwater mdpi.com.

Understanding these interconnected geochemical and hydrological controls is vital for accurately modeling and predicting the environmental behavior of dimethylarsine.

Compound List:

Arsine, dimethyl- (Dimethylarsine, Cacodyl hydride)

Arsenate (As(V))

Arsenite (As(III))

Methylarsonic Acid (MMAA)

Dimethylarsinic Acid (DMAA)

Dimethylarsinous Acid (DMA(III))

Trimethylarsine

Trimethylarsine Oxide

Arsenocholine

Arsenosugars

Arsinothricin (AST)

Arsenic Trioxide

Arsenic Acid

Arsenous Acid

Arsine (AsH₃)

Advanced Analytical Methodologies for Dimethylarsine Speciation and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating different arsenic species before detection, enabling their individual quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While dimethylarsine itself is volatile, its more commonly studied derivative, dimethylarsinic acid (DMAA), is not. Therefore, GC-MS is typically applied to dimethylarsine when it exists in a volatile form or after a derivatization step that converts less volatile species into volatile compounds.

Research has demonstrated the capability of GC-MS for the rapid analysis of volatile arsenic species, including dimethylarsine, monomethylarsine, and trimethylarsine (B50810). A method utilizing GC-MS was developed for the simultaneous determination of arsine, monomethylarsine (MMA), dimethylarsine (DMA), and trimethylarsine (TMA). This method allowed for the analysis of gaseous arsenic species in less than 2 minutes without pre-treatment, minimizing the risk of species conversion before analysis. The detection limits for these volatile species were reported in the picogram (pg) range researchgate.net.

GC-MS can also be employed for arsenic speciation after derivatization, where less volatile arsenic compounds are converted into volatile derivatives. For instance, derivatization reagents like British Anti-Lewisite (BAL), thioglycol methylate (TGM), and 1,3-propanedithiol (B87085) (PDT) have been used to convert inorganic arsenic (iAs) and monomethylarsonic acid (MMA) into derivatives suitable for GC-MS analysis. While this approach is effective for iAs and MMA, specific methods for the derivatization and GC-MS analysis of dimethylarsine itself are less commonly detailed in the literature compared to its oxidized counterpart, DMAA plos.org.

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a cornerstone technique for arsenic speciation due to its high sensitivity, selectivity, and ability to handle complex matrices. This hyphenated technique is widely used for the separation and quantification of various arsenic species, including dimethylarsinic acid (DMAA).

HPLC systems, often employing ion-exchange chromatography, are capable of separating arsenic species based on their charge and polarity. Common arsenic species analyzed include arsenous acid [As(III)], arsenic acid [As(V)], monomethylarsonic acid (MMAA), dimethylarsinic acid (DMAA), and arsenobetaine (B179536) (AsB) nih.govmetu.edu.trresearchgate.netnih.gov. The separated species are then introduced into an ICP-MS detector, which provides highly sensitive and element-specific detection.

Research has reported the simultaneous speciation analysis of multiple arsenic species using HPLC-ICP-MS. For example, an anion-exchange HPLC-ICP-MS procedure allowed for the determination of As(III), As(V), MMAA, and DMAA in a single run, achieving relative detection limits ranging from 0.01 to 1.8 ng/mL nih.gov. Another study successfully separated arsenobetaine (AsB), dimethylarsinic acid (DMA), and monomethylarsonic acid (MA) within 12 minutes using cation exchange chromatography coupled with ICP-MS metu.edu.tr. Sector field ICP-MS, in particular, offers enhanced sensitivity and signal-to-noise ratios, leading to extremely low detection limits, typically between 0.3 to 1.6 pg/g As for various arsenic species thermofisher.com.

Table 5.1.2: Performance of HPLC-ICP-MS for Arsenic Speciation

| Arsenic Species Analyzed | Typical Detection Limit (pg/g or ng/mL) | Separation Time (minutes) | Chromatographic Mode/Column | Reference |

| As(III), As(V), MMAA, DMAA | 0.01 - 1.8 ng/mL | Not specified | Anion exchange | nih.gov |

| As(III), As(V), MMAA, DMAA, AsB | 0.3 - 1.6 pg/g | ~12 | Isocratic elution, Cation exchange | thermofisher.com |

| As(III), As(V), MMA, DMA, AsB | 0.02 - 0.10 µg/L (for As(III), DMA, MMA, As(V)) | ~14 | Multi-mode ion exchange | researchgate.net |

| As(III), As(V), MMA, DMA, AsBe | Not specified (median values in µg/L) | Not specified | Not specified | nih.gov |

Note: Detection limits are often reported on an As basis.

Atomic Spectrometry-Based Detection Methods

Atomic spectrometry techniques are crucial for the elemental detection of arsenic after separation or directly for speciation if selective generation methods are employed.

Hydride Generation coupled with Atomic Absorption Spectrometry (HG-AAS) or Atomic Fluorescence Spectrometry (HG-AFS) is a widely used and cost-effective method for arsenic speciation. This technique relies on the conversion of arsenic species into volatile hydrides (arsines) under reducing conditions, typically using sodium borohydride (B1222165) (NaBH4), followed by detection.

The efficiency of hydride generation can be influenced by the arsenic species' oxidation state and the reaction conditions, such as pH and the presence of prereductants like L-cysteine. For the speciation of dimethylarsine and its derivatives, selective hydride generation is often employed. For example, at specific pH ranges, As(III) can be selectively converted to arsine, while As(V) requires a prereduction step. Dimethylarsinic acid (DMAA) typically requires a prereduction step, often with L-cysteine, to efficiently form dimethylarsine for detection acs.orgresearchgate.netedpsciences.orgbac-lac.gc.capsu.eduresearchgate.netrsc.org.

Studies have demonstrated the application of HG-AAS with cryogenic trapping for the speciation of inorganic and methylated arsenicals. For instance, a method using selective hydride generation at pH 6 in the presence of L-cysteine allowed for the detection of dimethylarsine generated from DMAA nih.gov. The detection limits for DMAA using HG-AAS/AFS are generally in the ng/g or ppb range, depending on the specific setup and sample matrix researchgate.netpsu.eduresearchgate.net.

Table 5.2.1: Performance of HG-AAS/AFS for Arsenic Speciation

| Arsenic Species Analyzed | Detection Limit (ppb or ng/g) | Key Reagents/Conditions | Reference |

| As(III), As(V), MMA, DMA | 0.44 - 1.8 µg kg⁻¹ (for iAs, MMA, DMA) | 3 mol L⁻¹ HCl, heating, ultrasound (for sample prep) | researchgate.net |

| As(III), As(V), MMAA, DMAA | 0.1 – 0.5 ng (absolute DL) | Optimized HG-AAS/GC/QFAAS | edpsciences.org |

| As(III), As(V), MMA, DMA | 0.5 - 1.8 ppb (for DMA, MMA) | Varied HCl, NaBH4, L-cysteine | researchgate.net |

| As(III), DMA | 1.2 - 6.5 ng/mL (for trivalent species) | pH-specific HG-AAS | psu.edu |

Note: Some studies report detection limits for DMAA, which is the oxidized form of dimethylarsine.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is an elemental analysis technique that uses a high-temperature plasma to excite atoms, which then emit light at characteristic wavelengths. While ICP-AES is primarily an elemental analysis tool, it can be coupled with chromatographic separation techniques to serve as a detector for arsenic speciation bac-lac.gc.carsc.org.

When used as a detector in hyphenated systems like HPLC-ICP-AES, it allows for the quantification of separated arsenic species. However, compared to ICP-MS, ICP-AES generally offers lower sensitivity and may be more susceptible to spectral interferences, making ICP-MS the preferred detector for ultra-trace speciation analysis rsc.orgdrawellanalytical.com. Nevertheless, ICP-AES remains a robust and widely available technique for elemental analysis and can be suitable for speciation studies where very low detection limits are not the primary requirement.

Innovative Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation and derivatization are critical for the accurate speciation and quantification of dimethylarsine and its related compounds, especially when dealing with complex matrices or when using techniques that require specific analyte properties (e.g., volatility for GC).

Sample Preparation: For many arsenic speciation analyses, sample preparation involves extraction and stabilization of the arsenic species. For solid samples like food or soil, extraction procedures using aqueous solutions, sometimes assisted by heating or sonication, are common. For instance, slurry sampling procedures using reagents like hydrochloric acid (HCl) under heating and ultrasound-assisted agitation have been optimized for the speciation of inorganic arsenic (iAs) and dimethylarsinate (B1200466) (DMA) in baby food researchgate.net. Freeze-drying is also employed for biological samples to preserve species integrity before extraction metu.edu.tr.

Derivatization Strategies: Derivatization is often employed to enhance the volatility or detectability of arsenic species.

Hydride Generation: As discussed in Section 5.2.1, the conversion of arsenic species into volatile arsines using hydride generation is a key derivatization strategy. The optimization of reaction conditions, including the use of prereductants like L-cysteine for pentavalent species like DMAA, is crucial for efficient and selective hydride formation acs.orgresearchgate.netbac-lac.gc.capsu.eduresearchgate.net.

GC-MS Derivatization: For GC-MS analysis, derivatization agents such as thiols (e.g., BAL, TGM, PDT) are used to convert arsenic compounds into volatile derivatives that can be readily separated and detected by GC-MS plos.org. This approach is particularly useful for analyzing species that are not inherently volatile.

Development and Validation of Novel Instrumental Detection Systems

The accurate speciation and quantification of dimethylarsine (DMA), a volatile organoarsenic compound, are crucial for understanding its environmental behavior, toxicological significance, and biological transformation pathways. Traditional analytical approaches often encounter challenges related to the volatility and potential instability of DMA, necessitating the development of advanced instrumental systems that offer enhanced sensitivity, speed, and reliability while minimizing species interconversion during analysis. The focus on novel instrumental detection systems aims to provide researchers with more robust tools for precise dimethylarsine analysis.

Development of Novel Instrumental Systems:

Significant advancements have been made in developing instrumental systems capable of separating and detecting volatile arsenic species, including dimethylarsine. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a pivotal technique in this area. Novel developments in GC-MS for volatile arsenic species often involve optimizing chromatographic separation parameters, such as column selection and temperature programming, coupled with sensitive mass spectrometric detection. A key innovation has been the development of rapid GC-MS methodologies that allow for direct analysis of gaseous samples, thereby circumventing the need for extensive sample preparation that could compromise the integrity of volatile analytes like dimethylarsine.

Complementary techniques, such as cryotrapping, have also been integrated into instrumental systems. Cryotrapping utilizes differences in boiling points to concentrate and separate volatile arsenic hydride species, including dimethylarsine, prior to their introduction into a GC system. This pre-concentration step significantly enhances the sensitivity of the detection system, allowing for the analysis of trace levels of dimethylarsine.

Validation and Research Findings:

The development of these novel instrumental systems is intrinsically linked to rigorous validation processes to ensure their fitness for purpose. Research has demonstrated the successful development and validation of rapid GC-MS methods for the analysis of volatile arsenic species, including dimethylarsine. These validated methods exhibit excellent analytical performance characteristics.

Key research findings from the validation of such advanced GC-MS systems include:

High Linearity: The methods consistently demonstrate highly acceptable linearity, with correlation coefficients (r²) exceeding 0.9999 across the working range, indicating a reliable proportional relationship between analyte concentration and instrument response.

Enhanced Sensitivity: Detection limits (LOD) for volatile arsenic species, including dimethylarsine, have been reported in the picogram (pg) range, typically between 24–174 pg, enabling the analysis of very low concentrations. The quantification limits (LOQ) were found to be below 0.003 mg kg⁻¹.

Robust Precision and Accuracy: Intra-day precision values are typically less than 1.14% (RSD), while inter-day precision is reported to be ≤3.0% (RSD), highlighting the method's reproducibility. Accuracy, assessed through standard addition experiments, yields recovery rates ranging from 86% to 109%, confirming the reliability of the quantitative measurements.

Increased Analytical Speed: A significant advancement is the reduction in analysis time. The chromatographic separation and detection of volatile arsenic species can be completed in under 2 minutes, with the total system analysis time being less than 5.2 minutes. This rapid throughput is crucial for analyzing multiple samples efficiently.

Minimised Species Conversion: The ability to analyze gaseous samples directly, without extensive pre-treatment, is a critical development. This approach minimizes the risk of interconversion between arsenic species, such as the oxidation or reduction of dimethylarsine, thereby preserving its original form and ensuring more accurate speciation.

Performance Data of a Novel GC-MS System for Dimethylarsine Analysis:

| Performance Characteristic | Value / Range | Notes |

| Instrumental Technique | GC-MS | Gas Chromatography-Mass Spectrometry |

| Analyte Focus | Dimethylarsine (DMA) | Analyzed as part of volatile arsenic species |

| Development Aspect | Rapid analysis | Direct gas-phase sample introduction |

| Validation Parameter | ||

| Linearity | r² > 0.9999 | Demonstrated across the working range |

| Detection Limit (LOD) | 24–174 pg | For volatile arsenic species, including DMA |

| Quantitation Limit (LOQ) | <0.003 mg kg⁻¹ | As reported in validation study |

| Intra-day Precision (RSD) | <1.14% | |

| Inter-day Precision (RSD) | ≤3.0% | |

| Accuracy (Recovery) | 86–109% | Via standard addition |

| Analytical Speed | ||

| Species Analysis Time | < 2 minutes | For separation and detection of volatile As species |

| Total System Time | < 5.2 minutes | Including sample introduction and analysis |

| Sample Handling | Direct gas-phase sample | Minimizes risk of species conversion |

These developments in instrumental detection systems, particularly rapid GC-MS with optimized sample introduction, provide powerful tools for the accurate and efficient speciation and quantification of dimethylarsine, supporting critical research in environmental science, toxicology, and health.

Theoretical and Computational Studies of Dimethylarsine and Its Reactivity

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are indispensable tools for understanding the fundamental electronic structure and bonding in molecules like dimethylarsine. These methods allow for the detailed examination of electron distribution, orbital energies, and the nature of chemical bonds, providing insights that complement experimental observations.

Ab Initio and Coupled-Cluster Methods for High-Accuracy Calculationsescholarship.org

For achieving higher accuracy in electronic structure calculations, ab initio methods, particularly coupled-cluster (CC) theories, are employed. These methods build upon the Hartree-Fock approximation and systematically include electron correlation effects. Coupled-cluster methods, such as CCSD(T) (Coupled Cluster Singles Doubles with perturbative Triples), are considered the gold standard for high-accuracy molecular property predictions, including energies, geometries, and spectroscopic parameters aps.orgarxiv.orgksu.edu.savscht.cz. While these methods are computationally more demanding than DFT, they provide a more rigorous treatment of electron correlation, essential for accurately describing bond breaking/formation, excited states, and subtle electronic effects. Ab initio molecular dynamics (AIMD), often coupled with DFT or higher-level methods, can also simulate the dynamic behavior of molecules and their interactions under varying conditions aps.org. Such high-accuracy calculations are crucial for benchmarking less computationally expensive methods and for obtaining reliable predictions of properties that are sensitive to electron correlation.

Spectroscopic Property Predictions and Interpretations

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, aiding in the identification and characterization of molecules.

Theoretical Simulations of Vibrational (IR, Raman) Spectranih.govescholarship.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about molecular structure and functional groups based on the vibrational modes of a molecule researchgate.net. Theoretical simulations of IR and Raman spectra are typically performed using quantum chemical methods like DFT. These calculations predict the frequencies of vibrational modes and their intensities (in IR) or depolarization ratios (in Raman) by computing the force constants of the molecular system nih.gov. By comparing calculated spectra with experimental ones, researchers can assign specific vibrational bands to particular molecular motions, such as stretching and bending of As-H and As-C bonds in dimethylarsine. These simulations help in understanding the relationship between molecular structure and vibrational signatures, facilitating the identification of dimethylarsine in complex mixtures or its characterization in new chemical environments nih.govarxiv.org.

Computational Prediction of Nuclear Magnetic Resonance (NMR) Parametersmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, are increasingly used to predict NMR parameters, such as chemical shifts and spin-spin coupling constants mdpi.comrsc.org. These predictions are valuable for assigning complex NMR spectra and confirming molecular structures. The accuracy of NMR chemical shift predictions depends on the chosen theoretical level, basis set, and the treatment of molecular conformations mdpi.com. Advanced protocols often combine DFT calculations with machine learning models to improve prediction accuracy and reduce computational cost, enabling rapid screening of potential structures or identification of compounds in large datasets mdpi.comrsc.orgrsc.org. For dimethylarsine, computational NMR studies would focus on predicting the chemical shifts of the arsenic nucleus and the hydrogen atoms, providing characteristic spectral fingerprints.

Computational Modeling of Reaction Mechanisms

Understanding the reaction mechanisms of dimethylarsine is crucial for predicting its chemical behavior and designing new synthetic routes or catalytic processes. Computational modeling, including DFT-based reaction pathway analysis, is instrumental in this regard nih.gov. These studies involve mapping potential energy surfaces to identify transition states, intermediates, and reaction barriers, thereby elucidating the step-by-step process of a chemical transformation. For dimethylarsine, such modeling could investigate its reactivity towards various reagents, its role in catalytic cycles, or its decomposition pathways. By simulating reaction mechanisms, researchers can gain atomic-level insights into how bonds are formed and broken, which is often difficult to obtain through experimental methods alone nih.gov.

Thermodynamics and Kinetics of Chemical Transformations

Theoretical and computational studies provide valuable insights into the thermodynamic and kinetic aspects of chemical transformations involving dimethylarsine. These investigations often employ quantum chemistry methods to calculate key parameters that govern reaction feasibility and rates.

While specific thermodynamic data (e.g., standard enthalpies of formation, Gibbs free energies of formation) for dimethylarsine's direct chemical transformations are not explicitly detailed in the provided search results, the general principles of applying computational chemistry to understand reaction thermodynamics are well-established. Thermodynamics dictates whether a reaction is energetically favorable, often by examining the energy differences between reactants and products, including intermediate species and transition states. rroij.com Computational methods can determine equilibrium constants and energy changes, which are fundamental to predicting reaction outcomes. mdpi.com

Transition State Elucidation and Energy Barrier Calculations

A significant focus in the theoretical study of chemical reactions is the elucidation of transition states (TSs) and the calculation of associated energy barriers. Transition states represent the highest energy point along a reaction pathway, and their accurate characterization is vital for understanding reaction mechanisms and predicting reaction rates. sumitomo-chem.co.jpmit.eduarxiv.org

Computational methods, such as Density Functional Theory (DFT) and higher-level quantum chemistry methods (e.g., MP2, CCSD(T)), are commonly employed to locate transition state geometries and calculate energy barriers. sumitomo-chem.co.jpscielo.brarxiv.orgims.ac.jpfaccts.de The energy difference between the reactants and the transition state is known as the activation energy (or barrier height), which directly influences the reaction rate. sumitomo-chem.co.jpscielo.brfaccts.denih.gov For example, studies on various chemical reactions have reported activation energy barriers ranging from a few kcal/mol to over 30 kcal/mol, depending on the complexity of the transformation. scielo.brnih.gov

Newer computational approaches, including machine learning-based models, are being developed to accelerate the identification of transition states and reduce computational costs, potentially by 50-70% compared to traditional methods like the Nudged Elastic Band (NEB) method. mit.eduarxiv.orgims.ac.jp These advancements aim to make the exploration of chemical reactions more accessible and efficient, aiding in the design of new catalysts and reaction pathways. mit.eduarxiv.orgtum.de While specific transition state calculations for dimethylarsine are not detailed in the provided snippets, the methodologies described are directly applicable to such studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and structural properties of molecules. They allow researchers to observe how systems evolve over time by solving classical equations of motion for atoms and molecules. nih.govnih.govresearchgate.netnih.gov

Conformational Analysis: MD simulations are extensively used for conformational analysis, which involves determining the preferred three-dimensional structures of molecules. By simulating the movement of atoms and molecules over time, MD can identify stable conformers and map out the potential energy landscape of a molecule. researchgate.netnih.govmun.canih.gov Techniques like replica-exchange molecular dynamics combined with clustering analysis are employed to efficiently sample conformational space and identify the most probable conformations. mun.ca The analysis of trajectories can reveal details about dihedral angle distributions, root-mean-square deviation (RMSD) over time, and radius of gyration (Rg), providing insights into molecular flexibility and folding. nih.gov While specific conformational studies of dimethylarsine are not detailed, these methods are standard for analyzing the flexibility and structural preferences of molecules. researchgate.netnih.govmun.ca

Intermolecular Interactions: MD simulations are also critical for understanding intermolecular interactions, which govern how molecules interact with each other and their environment (e.g., solvent). These simulations can provide detailed information about the nature and strength of interactions such as van der Waals forces, electrostatic interactions, and hydrogen bonding. dovepress.comarxiv.orgresearchgate.net Analysis of radial distribution functions (RDFs) is a common method to quantify the spatial arrangement and interaction strength between different types of atoms or molecules. nih.govnih.govarxiv.orgresearchgate.net For instance, RDFs can reveal the structure of solvation shells around a molecule or the degree of association between different chemical species. nih.govnih.govarxiv.org Studies have utilized MD simulations to predict liquid properties, diffusion coefficients, and the stability of complexes based on intermolecular interactions. nih.govdovepress.comarxiv.org The development of accurate force fields, often derived from ab initio quantum mechanical calculations, is crucial for the reliability of MD simulations in predicting these interactions. nih.govnih.gov

Fundamental Reactivity and Reaction Mechanisms of Dimethylarsine

Oxidation and Reduction Chemistry

The arsenic atom in dimethylarsine can undergo changes in its oxidation state, participating in both oxidation and reduction processes. These transformations are influenced by the presence of oxidizing or reducing agents and can lead to the formation of various arsenic species.

Formation of Arsenyl Radicals and Other Reactive Intermediates

While specific details regarding the formation of "arsenyl radicals" directly from dimethylarsine are not extensively detailed in the provided literature, dimethylarsine is known to be susceptible to degradation pathways involving reactive intermediates. For instance, it is reported that dimethylarsine, along with trimethylarsine (B50810), degrades rapidly under ultraviolet (UV) light through reactions with hydroxyl radicals (•OH) benchchem.com. These reactions can lead to the generation of various intermediate species, though the precise nature of arsenic-centered radicals formed under these conditions requires further specific investigation. The general susceptibility of organoarsenic compounds to radical attack suggests that various reactive intermediates, potentially including arsenic-centered radicals, can be formed during its oxidation or decomposition processes.

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of dimethylarsine and related organoarsenic compounds is an area of interest for understanding their redox properties. While specific redox potentials for dimethylarsine itself are not explicitly provided in the reviewed literature, electrochemical studies are fundamental to characterizing the ease with which species can gain or lose electrons wikipedia.org. Organoarsenic compounds, in general, can exhibit complex electrochemical profiles depending on their structure and the surrounding environment. Studies on other redox-active molecules demonstrate that factors like solvent, supporting electrolytes, and complexation can significantly influence redox potentials conicet.gov.arrsc.orgunlv.edu. The trivalent arsenic in dimethylarsine is prone to oxidation, and its electrochemical reduction or oxidation would involve changes in the arsenic oxidation state.

Ligand Exchange and Substitution Reactions at the Arsenic Center

Dimethylarsine, with its lone pair of electrons on the arsenic atom, can potentially act as a ligand in coordination chemistry, though it is less commonly studied in this capacity compared to its chelating analogues like 1,2-bis(dimethylarsino)benzene (B76301) . Ligand exchange, or substitution, is a fundamental process in coordination chemistry where one ligand bound to a metal center is replaced by another savemyexams.com. While direct substitution reactions at the arsenic center of dimethylarsine itself (i.e., replacing an As-H bond or an As-CH₃ bond with another group in a non-coordination context) are not prominently detailed in the provided snippets, arsenic compounds are known to participate in ligand exchange reactions, particularly when coordinated to metal centers nih.gov. For example, glutathione (B108866) (GSH) is known to participate in ligand exchange reactions with arsenic species, acting as both a reductant and a ligand nih.gov. The arsenic center in dimethylarsine, being trivalent and possessing a lone pair, could theoretically undergo substitution reactions under specific conditions, such as nucleophilic attack or reactions involving Lewis acids, though these pathways are not explicitly detailed for dimethylarsine itself in the provided text.

Interactions with Non-Metal Elements and Organic Functional Groups

Dimethylarsine exhibits reactivity towards various non-metal elements and unsaturated organic compounds. Its interaction with hexafluorobutyne-2 provides a notable example of its addition chemistry.

Reaction with Hexafluorobutyne-2: The addition of dimethylarsine to hexafluorobutyne-2 has been studied and found to follow second-order kinetics. This reaction proceeds with a reported activation energy of 6.09 ± 0.20 kcal/mole and an activation entropy of −48 ± 1 e.u. researchgate.net. The mechanism of this addition is discussed, suggesting that it primarily involves an intermolecular proton transfer. The reaction can yield products where the dimethylarsino (B13797298) group is attached to the carbon backbone of the butyne derivative researchgate.net.

Interactions with Functional Groups: While specific details on dimethylarsine's direct reactions with common organic functional groups like alcohols, amines, or carboxylic acids are not extensively covered, arsenic, in its various oxidation states, is known to interact with functional groups such as thiols, amines, and carboxylic acids mdpi.com. The trivalent arsenic in dimethylarsine, with its nucleophilic lone pair, would be expected to react with electrophilic centers or participate in reactions characteristic of phosphines or amines, such as alkylation or addition to unsaturated systems.

Radical Reactions and Mechanistic Pathways of Dimethylarsine Transformation

Dimethylarsine can undergo transformations initiated by radicals, and its own decomposition can involve radical pathways.

Degradation and Radical Reactions: Dimethylarsine is known to degrade rapidly under UV light via reactions with hydroxyl radicals (•OH) benchchem.com. This indicates that free radical chemistry plays a significant role in its environmental fate. The general mechanisms of radical reactions in organic chemistry involve initiation, propagation, and termination steps masterorganicchemistry.com. For dimethylarsine, reactions with species like hydroxyl radicals would likely involve hydrogen abstraction from the As-H bond or addition to the arsenic center, leading to the formation of new radical species.